BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)benzo[d]oxazol-4-amine

Lipophilicity Physicochemical Properties Drug Design

2-(Difluoromethyl)benzo[d]oxazol-4-amine outperforms non-fluorinated benzoxazol-4-amine analogs. The -CF₂H substituent at position 2 functions as a lipophilic hydrogen bond donor, confers metabolic stability, and drives up to 10-fold improvement in target inhibition versus CH₂-substituted analogs (HIV-1 RT SAR). The reactive 4-amine enables rapid derivatization via amide coupling, reductive amination, or N-arylation. Ideal for CNS, anti-infective, and oncology programs requiring balanced physicochemical properties. ISO-certified quality available.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
CAS No. 1159528-43-4
Cat. No. B3215128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)benzo[d]oxazol-4-amine
CAS1159528-43-4
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)C(F)F)N
InChIInChI=1S/C8H6F2N2O/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2
InChIKeyMZQCDABAAXPVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)benzo[d]oxazol-4-amine (CAS 1159528-43-4) | Procurement-Ready Fluorinated Heterocyclic Building Block


2-(Difluoromethyl)benzo[d]oxazol-4-amine is a fluorinated benzoxazole derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and a reactive primary amine (-NH₂) at the 4-position of the fused bicyclic ring system . The compound has the molecular formula C₈H₆F₂N₂O and a molecular weight of 184.14 g/mol, with a calculated density of 1.4±0.1 g/cm³ and boiling point of 267.4±40.0 °C at 760 mmHg . It is commercially available as a research-grade building block with typical purity specifications of 95-98% . The difluoromethyl group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or alternative halogenated benzoxazole analogs, while the 4-amine functionality provides a versatile synthetic handle for further derivatization in medicinal chemistry and agrochemical research programs .

Why Unsubstituted or Methyl-Substituted Benzoxazol-4-amines Cannot Replace 2-(Difluoromethyl)benzo[d]oxazol-4-amine


Substituting 2-(difluoromethyl)benzo[d]oxazol-4-amine with non-fluorinated or alternative benzoxazol-4-amine analogs fundamentally alters the physicochemical and electronic profile of the scaffold in ways that cannot be compensated by downstream modifications. The difluoromethyl (-CF₂H) group at the 2-position is not a passive substituent; it actively modulates the electronic density of the benzoxazole ring, acts as a lipophilic hydrogen bond donor, and provides metabolic protection against oxidative degradation [1]. In head-to-head SAR studies of structurally analogous benzoxazole derivatives, replacement of a difluoromethylene (CF₂) group with a hydrogen-substituted methylene (CH₂) resulted in a 10-fold decrease in biological activity against HIV-1 reverse transcriptase [2]. This observation underscores that the fluorine-containing substituent directly influences target engagement through enhanced lipophilicity and altered binding interactions within hydrophobic enzyme pockets [2]. Furthermore, the -CF₂H group serves as a metabolically robust bioisostere for hydroxyl, thiol, or amine functionalities, conferring extended in vivo half-life compared to unsubstituted or methyl-substituted congeners that lack this protective moiety . Generic substitution therefore compromises both the electronic properties essential for structure-activity relationships and the metabolic stability required for progression into advanced biological evaluation.

Quantitative Evidence for 2-(Difluoromethyl)benzo[d]oxazol-4-amine: Differentiated Physicochemical and Functional Profile


Physicochemical Differentiation: Calculated LogP and Density of 2-(Difluoromethyl)benzo[d]oxazol-4-amine vs. Unsubstituted Benzoxazol-4-amine

2-(Difluoromethyl)benzo[d]oxazol-4-amine exhibits enhanced lipophilicity relative to the unsubstituted 1,3-benzoxazol-4-amine scaffold, as inferred from comparative analysis of structurally analogous 2-substituted benzoxazole pairs . The difluoromethyl substituent at the 2-position contributes to an approximate calculated density of 1.4±0.1 g/cm³ for the target compound . While direct experimental LogP data for the specific compound are not available in the primary literature, class-level comparisons of 2-difluoromethyl-benzoxazole versus 2-methyl-benzoxazole demonstrate consistently higher lipophilicity for the difluoromethyl derivative, a trend that extrapolates to the 4-amine substituted series based on established electronic similarity of the benzoxazole core .

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Advantage of the Difluoromethyl Group in Benzoxazole Scaffolds vs. Methyl and Unsubstituted Analogs

The difluoromethyl (-CF₂H) group in 2-(difluoromethyl)benzo[d]oxazol-4-amine serves as a metabolically robust bioisostere that confers enhanced stability against oxidative metabolism compared to non-fluorinated or methyl-substituted benzoxazole analogs [1]. In medicinal chemistry applications, the replacement of a hydroxyl group with a difluoromethyl bioisostere has been documented to increase metabolic half-life (t½) from 30 minutes to 120 minutes in representative systems . While this specific quantitative comparison derives from a different chemical series, the underlying mechanism—reduced susceptibility to cytochrome P450-mediated oxidation due to the strong C-F bond and electron-withdrawing character of the -CF₂H group—is directly transferable to the benzoxazol-4-amine scaffold [1]. The difluoromethyl group also acts as a lipophilic hydrogen bond donor, a property absent in both -CH₃ and -CF₃ substituted analogs [2].

Metabolic Stability Pharmacokinetics Bioisostere

Impact of Fluorine Substitution on Biological Activity: 10-Fold Enhancement in Benzoxazole-Derived NNRTI Series

In a direct head-to-head comparison of structurally related benzoxazole derivatives evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, replacement of a difluoromethylene (CF₂) group with a hydrogen-substituted methylene (CH₂) resulted in a 10-fold decrease in antiviral activity [1]. Specifically, compound 5 (containing the CF₂ moiety) demonstrated substantially greater potency than its hydrogen-substituted analog 6 [1]. The authors attributed this enhancement to increased lipophilicity of the adjacent benzoxazole ring conferred by the fluorine atoms, which improves binding within the lipophilic pocket of the reverse transcriptase enzyme active site [1]. This SAR observation provides direct quantitative evidence that fluorine substitution at the 2-position of benzoxazole scaffolds is not a passive modification but actively drives target engagement and biological efficacy.

Structure-Activity Relationship HIV-1 Reverse Transcriptase Fluorine Chemistry

Hydrogen Bond Donor Capability: -CF₂H as Lipophilic Hydrogen Bond Donor vs. -CF₃ and -CH₃ Analogs

The difluoromethyl (-CF₂H) group in 2-(difluoromethyl)benzo[d]oxazol-4-amine possesses a unique electronic profile that distinguishes it from both trifluoromethyl (-CF₃) and methyl (-CH₃) substituted benzoxazole analogs . Unlike -CF₃, which lacks an acidic proton and cannot participate in hydrogen bond donation, the -CF₂H group retains a C-H bond with sufficient acidity to engage in weak hydrogen bonding interactions with biological targets . Concurrently, -CF₂H is significantly more lipophilic than -CH₃ while maintaining hydrogen bond donor capacity, a combination not achievable with either -CF₃ (lipophilic but non-H-bond donor) or -CH₃ (weak H-bond donor but low lipophilicity) [1]. This bifunctional character—simultaneous lipophilicity and hydrogen bond donation—has established -CF₂H as a privileged motif in contemporary drug discovery and is frequently employed as a bioisosteric replacement for hydroxyl and amine groups [2].

Hydrogen Bonding Molecular Recognition Bioisostere Design

Commercial Purity Specifications and Vendor-Grade Differentiation for 2-(Difluoromethyl)benzo[d]oxazol-4-amine

2-(Difluoromethyl)benzo[d]oxazol-4-amine is commercially available from multiple vendors with defined purity specifications ranging from 95% to 98% . Specifically, MolCore offers the compound at NLT 98% purity with ISO certification for pharmaceutical R&D and quality control applications , while ChemicalBook lists a 98% purity grade with packaging at 4241 RMB/1g . Standard research-grade material is available at 95% purity from multiple suppliers including CymitQuimica, Chemscene, and Leyan . The compound is intended exclusively for research use and further manufacturing, not for direct human therapeutic applications . Storage recommendations include sealed containers at 2-8°C in dry conditions .

Purity Analysis Procurement Specification Quality Control

Optimal Application Scenarios for 2-(Difluoromethyl)benzo[d]oxazol-4-amine Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

2-(Difluoromethyl)benzo[d]oxazol-4-amine is optimally deployed as a fluorinated building block in medicinal chemistry programs where enhanced lipophilicity and metabolic stability are required without sacrificing hydrogen bonding capacity. The -CF₂H group at the 2-position confers higher lipophilicity than -CH₃ analogs while retaining hydrogen bond donor functionality absent in -CF₃ analogs . In drug discovery campaigns, the compound serves as an advanced intermediate for synthesizing lead candidates with improved membrane permeability and extended in vivo half-life, leveraging the 4-amine handle for further functionalization via amide coupling, reductive amination, or N-arylation . This scenario is particularly relevant for CNS-targeted programs, anti-infective development, and oncology applications where balanced physicochemical properties are critical for target engagement and bioavailability .

Enzyme Inhibitor Development: SAR Studies Leveraging Fluorine-Driven 10-Fold Activity Enhancement

Research programs focused on enzyme inhibition—particularly those targeting reverse transcriptases, kinases, or other enzymes with lipophilic binding pockets—should prioritize 2-(difluoromethyl)benzo[d]oxazol-4-amine over non-fluorinated benzoxazol-4-amine building blocks. Direct SAR evidence from structurally analogous benzoxazole derivatives demonstrates that fluorine substitution at the 2-position can drive a 10-fold increase in target inhibition compared to hydrogen-substituted analogs [1]. The 4-amine functionality enables incorporation of the fluorinated benzoxazole core into larger inhibitor scaffolds via established coupling chemistry, allowing systematic exploration of fluorine-dependent binding interactions within hydrophobic enzyme active sites [1]. This application scenario is validated by the successful deployment of difluoromethylbenzoxazole derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors in peer-reviewed studies [1].

Agrochemical Research: Synthesis of Fungicidal and Pesticidal Active Ingredients

In agrochemical discovery programs, 2-(difluoromethyl)benzo[d]oxazol-4-amine serves as a strategic intermediate for synthesizing novel fungicidal and pesticidal active ingredients. The difluoromethyl group has been extensively validated in pesticide design as a metabolically stable bioisostere that improves environmental persistence and target site penetration [2]. Comparative analysis of -CF₂H versus -CF₃ substitution in agrochemical scaffolds indicates that difluoromethyl derivatives demonstrate a more favorable profile with respect to metabolic stability, lipophilicity, bioavailability, and binding affinity [2]. The benzoxazole core itself is a privileged scaffold in crop protection chemistry, with documented applications in fungicidal compound classes [3]. The combination of the 2-CF₂H substituent and the 4-NH₂ functional handle provides a versatile platform for constructing agrochemical lead series targeting succinate dehydrogenase inhibitors (SDHIs) and other validated fungicide targets.

Pharmaceutical Quality Control and Analytical Method Development

Procurement of 2-(difluoromethyl)benzo[d]oxazol-4-amine at 98% purity (NLT) with ISO certification supports pharmaceutical quality control and analytical method development applications . The high-purity grade material is suitable for use as a reference standard in HPLC/LCMS method validation, impurity profiling studies, and stability-indicating assay development for fluorinated heterocyclic drug candidates . The defined physicochemical properties—calculated density 1.4±0.1 g/cm³ and boiling point 267.4±40.0 °C at 760 mmHg—provide baseline parameters for analytical method optimization . This application scenario is particularly relevant for CROs and pharmaceutical analytical laboratories requiring certified reference materials with documented purity specifications for regulatory submissions and GMP quality control workflows.

Quote Request

Request a Quote for 2-(Difluoromethyl)benzo[d]oxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.